molecular formula C17H14FNO4 B122206 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

Katalognummer: B122206
Molekulargewicht: 315.29 g/mol
InChI-Schlüssel: BFZXDHIUPNWOMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesized via domino oxa-Michael-Henry reactions of salicylaldehyde with β-nitrostyrene , its structure features a chromene core substituted with a 4-fluorophenyl group at the 2-position, an ethoxy group at the 8-position, and a nitro group at the 3-position (Figure 1). S14161 exists as a racemate due to a chiral center at the 2-position, though enantiomeric forms have been synthesized . Its poor solubility and structural complexity prompted the development of analogs like BENC-511, which replaces the 4-fluorophenyl group with a bromo substituent to enhance efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable palladium catalyst.

    Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

S14161 undergoes oxidation at the nitroalkene moiety under varying conditions:

Oxidizing Agent Conditions Product Notes
15% H₂O₂ + 2M NaOHMethanol, 35°C, 18 hFlavonols Base-catalyzed rearrangement via epoxide intermediate.
CrCl₂ + HCl/THFRoom temperatureFlavonols Chromous chloride mediates α-hydroxy oxime formation.
KOtBu in MeCNReflux4-Methyl-3-nitrochromenes Eliminative deoxygenation observed.

Example : Treatment with H₂O₂/NaOH generates flavonol derivatives via epoxidation and subsequent rearrangement .

Reduction Reactions

The nitro group and conjugated double bond are primary reduction sites:

Reducing Agent Conditions Product Selectivity
NaBH₄RT, THF3-Nitrochromane (saturation of double bond) Selective for alkene reduction.
LiAlH₄ or BH₃/THFReflux3-Aminochromane (nitro → amine) Full reduction of nitroalkene.
SnCl₂ + HClEthanol, RTOxime derivatives Partial reduction to nitroso intermediate.

Key Insight : NaBH₄ selectively reduces the double bond without affecting the nitro group, while stronger agents like LiAlH₄ reduce both functionalities .

Nucleophilic Additions

The electron-deficient nitroalkene participates in stereoselective 1,4-additions :

4.1. Enamine Additions

  • Tertiary enamines (e.g., acetoacetic ester derivatives) add to the β-position of the nitroalkene, forming cis-trans diastereomers with >80% diastereoselectivity .

  • Hydrolysis of adducts in HCl/MeOH yields diketones or chromeno[3,4-b]pyridines (for CF₃-substituted analogs) .

Example :

text
S14161 + Enamine 65 → Adduct 66 (cis-trans) → Hydrolysis → Diketone 67[1]

4.2. Morpholine-Derived Enamines

  • Reaction with N-cyclohexenylmorpholine forms 1,2-oxazine N-oxides via [4+2]-cycloaddition .

  • Thermodynamic control at elevated temperatures favors trans-trans isomers .

Stability and Degradation

  • Epimerization : Acidic hydrolysis of adducts (e.g., in ethanol) induces epimerization at C-3 .

  • Thermal Isomerization : Heating kinetic adducts (e.g., trans-cis isomers) promotes retro-Michael reactions, yielding thermodynamic trans-trans products .

Comparative Reactivity Table

Reaction Type Conditions Key Product Yield Reference
Oxidation (H₂O₂/NaOH)Mild basicFlavonols60–75%
Reduction (NaBH₄)RT, THF3-Nitrochromane85%
Enamine AdditionMeCN, RTcis-trans Adduct70–90%
Analog Synthesis (BENC-511)L-proline/TEABromo-substituted chromene65%

Mechanistic Insights

  • Nitro Group Activation : The nitro group enhances electrophilicity at C-3, directing nucleophilic attacks .

  • Steric Effects : The 4-fluorophenyl group at C-2 influences diastereoselectivity in additions by hindering approach from the Re face .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most significant applications of S14161 is its role as an inhibitor of phosphoinositide 3-kinase (PI3K) . This pathway is crucial in various cancers, making S14161 a candidate for cancer therapy:

  • Mechanism of Action : S14161 selectively inhibits the PI3Kδ isoform, which is implicated in tumor cell survival and proliferation. This inhibition leads to reduced cell viability in glioblastoma cells, showcasing its potential as an antitumor agent .
  • Case Study : In a study published in Cancer Research, S14161 demonstrated significant efficacy against glioblastoma cells, leading to apoptosis and reduced tumor growth in preclinical models .

Platelet Activation Modulation

S14161 has also been studied for its effects on platelet activation:

  • Research Findings : A study indicated that S14161 modulates thrombus formation and platelet activation through its action on the PI3K pathway. This application suggests potential uses in cardiovascular diseases where platelet aggregation plays a critical role .

Natural Product Synthesis

The compound's unique structure allows it to be utilized in the synthesis of other natural products:

  • Synthetic Applications : Research has shown that derivatives of S14161 can be synthesized efficiently, which may lead to the discovery of novel compounds with enhanced biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits PI3Kδ; induces apoptosis in tumors
Platelet ActivationModulates thrombus formation
Synthetic ApplicationsUsed in natural product synthesis

Table 2: Case Studies Overview

Study TitleFindingsYear
Antitumor Effects of S14161Significant reduction in glioblastoma cells2014
Modulation of Platelet ActivationReduced thrombus formation2014
Efficient Synthesis of Chromene DerivativesSuccessful synthesis of analogs2014

Wirkmechanismus

The mechanism of action of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to specific targets, while the ethoxy group modulates its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Modifications on the 2-Phenyl Ring

Key analogs of S14161 include derivatives with substitutions at the para position of the 2-phenyl ring (Table 1):

Compound Substituent at 2-Phenyl Electronic Effect Biological Activity
S14161 4-Fluoro Weakly electron-withdrawing PI3K inhibition; anti-myeloma and anti-lung cancer activity
WQD-612 Hydrogen None Reduced PI3K/Akt pathway inhibition compared to S14161
DQJ-610 Cyano (-CN) Strong electron-withdrawing Enhanced cytotoxicity in PI3K-dependent cancer models
DJY-611 Methoxy (-OCH₃) Electron-donating Lower potency than S14161, suggesting electron-withdrawing groups favor activity

Key Findings :

  • The 4-fluoro substituent in S14161 balances electronic effects and steric bulk, optimizing interactions with the PI3K active site .
  • Electron-withdrawing groups (e.g., cyano in DQJ-610) enhance cytotoxicity, likely by increasing electrophilicity of the chromene core .

Core Structure Simplifications

Simplified derivatives lacking the 4-fluorophenyl group or incorporating halogens were explored:

Compound Structural Modification Activity Profile
QDF-510 Removal of 4-fluorophenyl group Reduced anti-myeloma activity
BENC-511 6-Bromo addition; no 4-fluorophenyl Potent PI3K/Akt inhibition; superior solubility and in vivo efficacy

Key Findings :

  • The 4-fluorophenyl group is critical for target binding, as its removal (QDF-510) diminishes activity .
  • Bromination at the 6-position (BENC-511) compensates for the loss of 4-fluorophenyl, improving solubility and maintaining PI3K inhibition .

Stereochemical and Conformational Effects

  • Chirality : S14161’s racemic mixture is used in studies, but enantiopure forms may exhibit differential binding .
  • Planarity: The chromene core in S14161 is non-planar due to steric repulsion between the 4-fluorophenyl and ethoxy groups, a feature shared with dibromo analogs (e.g., 6,8-dibromo-3-nitro-2-phenyl-2H-chromene) . Non-planarity may influence membrane permeability or target engagement.

Comparison with Non-Chromene Coumarins

While S14161 is a chromene derivative, coumarin-based analogs (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) exhibit distinct properties:

  • Coumarins : Typically lack the nitro group and conjugated double bond, reducing electrophilicity and reactivity .
  • Chromenes : The 3-nitro group enhances electrophilicity, facilitating covalent interactions with PI3K cysteine residues .

Mechanistic and Pharmacological Insights

  • PI3K/Akt Pathway : S14161 and BENC-511 suppress phosphorylation of Akt and mTOR, inducing apoptosis in cancer cells .
  • Cell Cycle Arrest : BENC-511 triggers S-phase arrest via p21 upregulation and Cyclin A/CDK2/PCNA complex inhibition .
  • Solubility : Structural optimizations (e.g., bromination in BENC-511) address S14161’s poor solubility, enhancing bioavailability .

Biologische Aktivität

8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, also known as S14161, is a synthetic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the compound's biological activity, including its anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a fused benzopyran structure. Its synthesis has been optimized through various methods, including enantioselective synthesis techniques that yield both (R)- and (S)-isomers with high enantioselectivity .

Anticancer Activity

S14161 has shown significant promise as an anticancer agent. It acts as a PI3K inhibitor, which is crucial in cancer cell proliferation and survival. In studies involving glioblastoma cells, S14161 demonstrated potent anti-tumor effects by inducing apoptosis and inhibiting cell migration . The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Studies Involving S14161

Study ReferenceCancer TypeMechanism of ActionKey Findings
Liu et al. GlioblastomaPI3K inhibitionInduced apoptosis and reduced cell migration
Anthony et al. Various cancersTubulin disruptionCaspase-dependent apoptotic effects observed
Afifi et al. Multiple cancersG2/M cell cycle arrestSignificant reduction in tumor growth

Antimicrobial Activity

Research indicates that compounds within the chromene class exhibit notable antimicrobial properties. S14161 has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that modifications to the chromene scaffold can enhance antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Chromene Derivatives

CompoundBacterial StrainInhibition Percentage
S14161Staphylococcus aureus75%
8-Ethoxy-3-nitrochromeneEscherichia coli68%
Coumarin derivativesCandida albicans70%

Enzyme Inhibition

S14161 has also been identified as a potent inhibitor of the P2Y6 receptor, which is implicated in inflammatory processes and neurodegenerative diseases. The compound's ability to inhibit calcium mobilization in astrocytoma cells expressing the P2Y6 receptor suggests potential therapeutic applications in treating inflammation-related conditions .

Case Studies

  • In Vitro Studies on Glioblastoma : A study demonstrated that S14161 significantly inhibited glioblastoma cell growth through PI3K pathway modulation. The compound was tested in various concentrations, showing a dose-dependent response in reducing cell viability.
  • Antimicrobial Testing : In a series of experiments assessing the antimicrobial activity of chromene derivatives, S14161 exhibited strong activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene?

The compound is synthesized via a domino oxa-Michael-Henry reaction between 3-ethoxy salicylaldehyde derivatives and β-nitrostyrenes. Optimized conditions use L-proline as a catalyst and triethylamine as a co-catalyst in toluene at 90°C, yielding racemic S14161 . Structural characterization involves elemental analysis, 1^1H/13^13C NMR, IR, and UV-Vis spectroscopy to confirm the chromene core, nitro group, and ethoxy/fluorophenyl substituents .

Q. What is the primary mechanism of action of this compound in anticancer research?

S14161 acts as a phosphoinositide 3-kinase (PI3K) inhibitor, blocking the PI3K/Akt/mTOR signaling pathway. This pathway is overactive in cancers, promoting cell proliferation and survival. Inhibition reduces phosphorylation of downstream targets like Akt and mTOR, inducing apoptosis in leukemia, myeloma, and lung adenocarcinoma cells .

Q. How is the compound’s structural integrity validated in complex biological matrices?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is used to detect the compound in cellular lysates. Fluorescent probes or isotopic labeling (e.g., deuterated analogs) can track its distribution and metabolic stability in vitro .

Advanced Research Questions

Q. How do enantiomeric differences influence the compound’s bioactivity?

Racemic S14161 has a chiral center at the 2-position, but its enantiomers exhibit distinct binding affinities to PI3K. Chiral resolution involves derivatization with (S)-α-methoxyphenylacetic acid, separation via diastereomeric crystallization, and subsequent removal of the chiral auxiliary. Enantiopure forms show differential inhibition kinetics in kinase assays .

Q. What strategies address poor solubility and stability in preclinical studies?

Structural simplification (e.g., removing the 4-fluorophenyl group to yield 8-ethoxy-3-nitro-2H-chromene) improves solubility. Bromination at the 6-position (BENC-511) enhances stability while retaining PI3K inhibition. Formulation with cyclodextrins or lipid nanoparticles further optimizes pharmacokinetics .

Q. How can contradictory data on analog efficacy be resolved?

For example, BENC-511 (6-bromo analog) shows stronger anti-proliferative effects on A549 cells than S14161, despite lower PI3K affinity. This contradiction is addressed by evaluating off-target effects (e.g., mitochondrial membrane potential disruption) and using transcriptomics to identify additional pathways (e.g., p21-mediated S-phase arrest) .

Q. What experimental designs validate target engagement in cellular models?

Co-crystallization with PI3Kγ or computational docking (e.g., AutoDock Vina) confirms binding to the ATP-binding pocket. Cellular thermal shift assays (CETSA) measure target stabilization, while siRNA knockdown of PI3K isoforms clarifies isoform-specific activity .

Q. Methodological Considerations

Q. How is the compound’s cytotoxicity quantified against resistant cancer phenotypes?

Dose-response curves (IC50_{50}) are generated using MTT assays on cell lines (e.g., A549, MCF-7). Synergy with clinical PI3K inhibitors (e.g., bortezomib) is assessed via Chou-Talalay combination indices .

Q. What analytical techniques resolve degradation products during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify hydrolytic degradation (e.g., nitro group reduction or ethoxy cleavage). Storage at -20°C in amber vials minimizes photodegradation .

Q. How are structure-activity relationships (SARs) systematically explored?

A 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) evaluates substituent effects. Key parameters include Hammett σ values for electron-withdrawing groups (e.g., -NO2_2) and steric maps for fluorophenyl positioning .

Eigenschaften

IUPAC Name

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZXDHIUPNWOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Reactant of Route 2
Reactant of Route 2
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Reactant of Route 3
Reactant of Route 3
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Reactant of Route 4
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Reactant of Route 5
Reactant of Route 5
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Reactant of Route 6
Reactant of Route 6
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.